8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione, commonly known as Dipyridamole, is a medication that belongs to the class of antiplatelet drugs. It is used to prevent blood clots and reduce the risk of stroke and heart attack. Dipyridamole works by inhibiting the activity of platelets, which are blood cells that play a crucial role in the formation of blood clots. In addition to its therapeutic uses, Dipyridamole has also been studied for its potential application in scientific research.
Mechanism of Action
Dipyridamole works by inhibiting the activity of platelets. It does this by blocking the uptake of adenosine, a molecule that plays a role in platelet activation. By inhibiting the uptake of adenosine, Dipyridamole reduces the activation of platelets and prevents the formation of blood clots.
Biochemical and Physiological Effects:
Dipyridamole has several biochemical and physiological effects. It increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets, which reduces their activation. Dipyridamole also increases the release of prostacyclin, a molecule that inhibits platelet aggregation and promotes vasodilation. Additionally, Dipyridamole has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Dipyridamole has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, Dipyridamole has some limitations. It has a short half-life and may require frequent dosing in experiments. Additionally, Dipyridamole may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Dipyridamole. One area of interest is its potential use in combination with other antiplatelet drugs to improve their efficacy. Another area of research is the development of more potent and selective inhibitors of platelet function. Additionally, Dipyridamole may have applications in the treatment of other conditions, such as cancer and neurodegenerative diseases. Further research is needed to explore these potential uses of Dipyridamole.
Conclusion:
Dipyridamole is a medication that has been studied for its potential application in scientific research. It works by inhibiting the activity of platelets and has several biochemical and physiological effects. Dipyridamole has advantages and limitations for lab experiments and has several potential future directions for research. Further studies are needed to fully understand the potential applications of Dipyridamole in scientific research.
Synthesis Methods
Dipyridamole can be synthesized by several methods, including the reaction of 2,6-dioxo-3,7-dimethyl-1-propyl-1,2,3,6-tetrahydropurine with 3,5-diethylpyrazole in the presence of a base. Another method involves the reaction of 2,6-dioxo-3,7-dimethyl-1-propyl-1,2,3,6-tetrahydropurine with 3,5-diethylpyrazole-1-carboxylic acid in the presence of a coupling agent.
Scientific Research Applications
Dipyridamole has been studied for its potential application in scientific research. One of the primary areas of research is its use as a tool for studying platelet function. Dipyridamole has been used to investigate the role of platelets in thrombosis, a condition in which blood clots form in blood vessels and can cause serious health problems.
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-9-22-15(24)13-14(21(5)17(22)25)18-16(20(13)4)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHBEDCHHRMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)CC)CC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione |
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